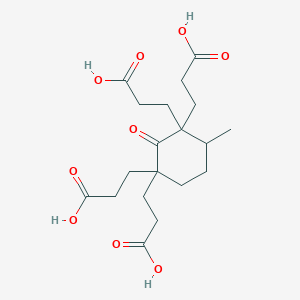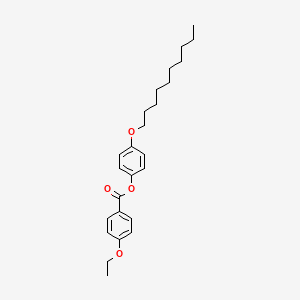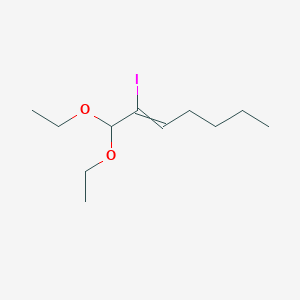![molecular formula C8H16ClPS4 B14578493 Diethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonotrithioate CAS No. 61609-55-0](/img/structure/B14578493.png)
Diethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonotrithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonotrithioate is an organophosphorus compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonotrithioate typically involves the reaction of diethyl phosphite with 2-chloro-2-(ethylsulfanyl)ethenyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over reaction parameters to maximize production output.
Chemical Reactions Analysis
Types of Reactions
Diethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonotrithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the compound into its corresponding phosphonodithioate derivative.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides are employed under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphonodithioate derivatives.
Substitution: Various substituted phosphonotrithioate compounds.
Scientific Research Applications
Diethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonotrithioate has several applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies involving phosphatases and other sulfur-containing enzymes.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to interfere with cellular processes.
Industry: Utilized in the development of agrochemicals and pesticides, leveraging its unique reactivity and stability.
Mechanism of Action
The mechanism of action of Diethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonotrithioate involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying essential thiol groups in the enzyme structure. This interaction disrupts normal enzyme function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Diethyl [2-chloro-2-(methylsulfanyl)ethenyl]phosphonotrithioate
- Diethyl [2-chloro-2-(propylsulfanyl)ethenyl]phosphonotrithioate
- Diethyl [2-chloro-2-(butylsulfanyl)ethenyl]phosphonotrithioate
Uniqueness
Diethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonotrithioate is unique due to its specific ethylsulfanyl group, which imparts distinct reactivity and properties compared to its analogs. The presence of the ethylsulfanyl group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for specialized applications.
Properties
CAS No. |
61609-55-0 |
|---|---|
Molecular Formula |
C8H16ClPS4 |
Molecular Weight |
306.9 g/mol |
IUPAC Name |
(2-chloro-2-ethylsulfanylethenyl)-bis(ethylsulfanyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H16ClPS4/c1-4-12-8(9)7-10(11,13-5-2)14-6-3/h7H,4-6H2,1-3H3 |
InChI Key |
QCUCZLKHEHCZCV-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=CP(=S)(SCC)SCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-2-one](/img/structure/B14578415.png)
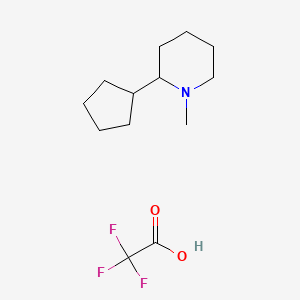
![6-(2,4-Dimethylphenyl)-1H-furo[3,4-f]isoindole-1,3,5,7(6H)-tetrone](/img/structure/B14578436.png)

![3-{3-[(1,3-Benzothiazol-2-yl)sulfanyl]propyl}-1,3-benzothiazole-2(3H)-thione](/img/structure/B14578451.png)
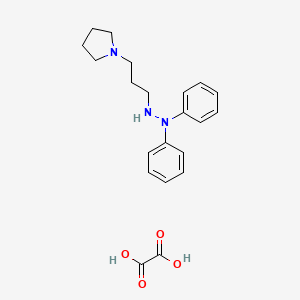
![1-[3-(Benzyloxy)phenyl]-2-diazonioethen-1-olate](/img/structure/B14578456.png)
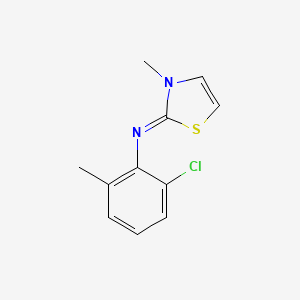
![3,3'-[(E)-Diazenediyl]bis(2,3-dimethylbutanoic acid)](/img/structure/B14578468.png)
![1-[(4-Chlorophenyl)methyl]quinolin-1-ium chloride](/img/structure/B14578482.png)
![2-[(Quinolin-2-yl)methylidene]-2H-1,2'-biquinoline](/img/structure/B14578505.png)
